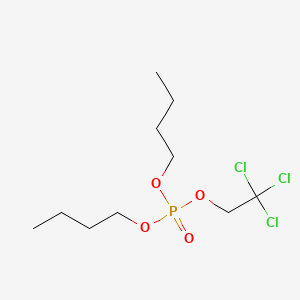

Dibutyl trichloroethyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

682-42-8 |

|---|---|

Molecular Formula |

C10H20Cl3O4P |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

dibutyl 2,2,2-trichloroethyl phosphate |

InChI |

InChI=1S/C10H20Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-9-10(11,12)13/h3-9H2,1-2H3 |

InChI Key |

NWKDLFNTFHPZNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dibutyl Trichloroethyl Phosphate and Analogues

Novel Reaction Pathways for Organophosphate Ester Synthesis

The synthesis of organophosphate esters, traditionally achieved through methods like the alcoholysis of phosphorus oxychloride (POCl₃), is continually evolving. wikipedia.orgnih.gov Modern research focuses on developing more efficient, selective, and environmentally benign pathways. nih.gov These novel approaches often leverage catalysis and electrochemistry to overcome the limitations of classical methods, such as harsh reaction conditions and the formation of undesirable byproducts like hydrogen chloride (HCl). wikipedia.org Recent advancements include transition-metal-catalyzed cross-coupling reactions and photochemical transformations, which have broadened the scope of accessible organophosphate structures. mdpi.com

Catalytic Approaches in Phosphate (B84403) Esterification

Catalysis plays a pivotal role in modern phosphate esterification, offering milder reaction conditions and enhanced selectivity. acs.org A variety of catalytic systems have been developed, each with unique advantages. For instance, metal-ion catalysis has been shown to significantly accelerate the hydrolysis of phosphate triesters, a reaction that provides mechanistic insights into esterification. dtic.mil

Recent breakthroughs include:

Photoredox Catalysis : The organic dye Rose Bengal has been used to catalyze the cross-dehydrogenative coupling of diarylphosphine oxides with alcohols, using air as a benign oxidant at room temperature. organic-chemistry.org

Iodine Catalysis : Molecular iodine, in conjunction with H₂O₂ as the oxidant, effectively catalyzes the phosphorylation of alcohols under mild conditions. organic-chemistry.org

Transition-Metal Catalysis : Copper-catalyzed reactions allow for the direct oxygen-arylation of dialkyl phosphonates. organic-chemistry.org Iron complexes have been used to catalyze the Kumada cross-coupling reaction of heteroaryl diethyl phosphates with Grignard reagents. mdpi.com

Heterogeneous Catalysis : Inorganic-organic hybrid materials, such as a Schiff base manganese complex anchored to a silicotungstic acid (a Keggin heteropolyacid), have been employed as recoverable solid catalysts for the esterification of phosphoric acid, achieving high yield and selectivity. researchgate.net

Base Catalysis : The transesterification of phosphate esters using an isopropenyl leaving group can be achieved with only catalytic amounts of a base, generating acetone (B3395972) as the sole byproduct in an atom-efficient process. nih.gov

Table 1: Overview of Catalytic Systems for Phosphate Esterification

| Catalytic System | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Rose Bengal (Photoredox) | Uses visible light and air as oxidant; Room temperature. | Coupling of diarylphosphine oxides with alcohols. | organic-chemistry.org |

| Molecular Iodine / H₂O₂ | Mild conditions; Utilizes a common oxidant. | Phosphorylation of alcohols and amines. | organic-chemistry.org |

| Copper Complexes | Enables direct O-arylation under mild conditions. | Arylation of dialkyl phosphonates with diaryliodonium salts. | organic-chemistry.org |

| Schiff Base Mn-SiW Hybrid | Heterogeneous, recoverable solid catalyst; High selectivity. | Esterification of phosphoric acid with lauryl alcohol. | researchgate.net |

| Catalytic Base (e.g., DBU) | Atom-efficient transesterification; Acetone as byproduct. | Transesterification of isopropenyl phosphate with alcohols. | nih.gov |

Electrochemical Synthesis of Organophosphorus Compounds

Electrochemical synthesis is emerging as a creative, green, and precise methodology for preparing organophosphorus compounds. beilstein-journals.orgresearchgate.net This technique uses electricity to drive oxidation and reduction processes, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. researchgate.net The formation of phosphorus-carbon and phosphorus-heteroatom (O, N, S) bonds has been successfully demonstrated. beilstein-journals.orgresearchgate.net

A key process involves the anodic oxidation of phosphorus(III) compounds to generate electrophilic radical cations, which can then react with suitable nucleophiles. tandfonline.comresearchgate.net For example, the electrolysis of tertiary phosphines or phosphites in the presence of aromatic compounds can lead to the formation of new P-C bonds. tandfonline.com Notably, the direct electrochemical synthesis of tris(2-chloroethyl) phosphate (TCEP), a close analogue of the target compound, has been achieved from elemental phosphorus and ethylene (B1197577) chlorohydrin in a diaphragmless electrolyzer, demonstrating the industrial potential of this approach. researchgate.net The choice of electrode material, such as platinum or graphite, is a critical parameter in these syntheses. beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions for Targeted Phosphate Esters

The synthesis of a specific, unsymmetrical triester like dibutyl trichloroethyl phosphate requires precise control over reaction conditions to maximize yield and selectivity, preventing the formation of undesired byproducts like tributyl phosphate or tris(2-chloroethyl) phosphate. Key parameters include temperature, stoichiometry, solvent, and catalyst.

Temperature and Stoichiometry Effects on Product Yield and Selectivity

Temperature is a critical variable in organophosphate synthesis. While higher temperatures can increase reaction rates, they can also lead to side reactions or decomposition. wikipedia.orgnih.gov For example, the esterification of phosphoric acid often requires elevated temperatures, but this can cause dehydration to less reactive poly-phosphoric acids. wikipedia.org In some phosphine-catalyzed reactions, increasing the temperature improves yield but can dramatically decrease enantioselectivity. nih.gov Conversely, certain syntheses require strict temperature control; the reaction of phosphorus oxychloride with ethylene oxide to form TCEP is conducted at low temperatures (below 10 °C) initially to manage its exothermicity before refluxing to complete the reaction. chemicalbook.com This highlights that the optimal temperature is highly dependent on the specific reactants and pathway.

Stoichiometry is fundamental to synthesizing targeted, unsymmetrical esters. To produce this compound, one might employ a stepwise approach. For example, reacting phosphorus oxychloride with two equivalents of butanol would preferentially form dibutyl phosphorochloridate, which could then be reacted with one equivalent of 2,2,2-trichloroethanol. Precise control over the molar ratios of the reactants is essential to direct the reaction toward the desired product and minimize the statistical formation of other esters. chemicalbook.com

Solvent and Catalyst Systems in Organophosphate Synthesis

The choice of solvent and catalyst is interdependent and crucial for optimizing organophosphate synthesis. Solvents can influence reactant solubility, reaction rates, and even the reaction pathway itself. nih.gov Aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) are commonly used. nih.govchemicalbook.com In some cases, reactions can be performed under solvent-free conditions, adhering to the principles of green chemistry. researchgate.net

The catalyst system must be chosen to facilitate the desired transformation efficiently. As detailed in section 2.1.1, a wide array of catalysts is available. For a targeted synthesis, the catalyst should promote the desired esterification without causing side reactions like rearrangement or decomposition. For instance, in base-catalyzed transesterification, non-nucleophilic bases are often preferred to avoid competition with the alcohol reactant. nih.gov The presence of a base or the removal of acidic byproducts like HCl is often necessary to prevent unwanted side reactions and drive the equilibrium towards the product. wikipedia.org

Table 2: Influence of Reaction Conditions on Organophosphate Synthesis

| Reaction Parameter | Effect on Yield and Selectivity | Example | Reference |

|---|---|---|---|

| Temperature | Can increase reaction rate but may also promote side reactions or decrease selectivity. Optimal temperature is pathway-specific. | Synthesis of TCEP involves initial cooling to <10°C followed by reflux to control the reaction. | chemicalbook.com |

| Stoichiometry | Crucial for controlling the degree of esterification, especially for unsymmetrical esters. | Stepwise addition of alcohols to POCl₃ allows for the synthesis of specific mixed esters. | chemicalbook.com |

| Solvent | Affects solubility and reaction pathway. Aprotic solvents like THF are common. Some modern methods are solvent-free. | The choice of solvent was found to be critical for the successful synthesis of cyclopropylphosphinoxides. | nih.gov |

| Catalyst/Base | Increases reaction rate and can enhance selectivity. Base is often required to neutralize acidic byproducts (e.g., HCl). | Use of catalytic amounts of base in the transesterification of isopropenyl phosphate for atom efficiency. | nih.gov |

Synthesis of Deuterated and Labeled this compound for Mechanistic Probes

Isotopically labeled organophosphates are invaluable tools for mechanistic studies, environmental fate analysis, and as internal standards in quantitative analysis. acs.orgcanada.ca The synthesis of a labeled version of this compound would follow the general synthetic pathways, but with the introduction of a labeled precursor.

For deuteration, one would use a deuterated alcohol, such as butanol-d10 or a deuterated form of 2,2,2-trichloroethanol. Commercially available deuterated OPEs, such as Tris(2-chloroethyl)phosphate-d12 and Dibutyl-d18 phosphate, serve as examples. sigmaaldrich.comsigmaaldrich.com The synthesis would involve reacting the appropriate deuterated alcohol(s) with a phosphorus halide like POCl₃ under the optimized conditions previously described. The mass shift in the final product, confirmed by mass spectrometry, verifies the incorporation of the label. sigmaaldrich.com

For radiolabeling, which is critical for tracing metabolic pathways, isotopes like ³²P or ³³P can be incorporated. The synthesis could start with a radioactive phosphorus source, such as [³²P]phosphorus oxychloride, which can be prepared by equilibrating radioactive phosphoric acid with POCl₃. researchgate.net This labeled reagent would then be used in the esterification reaction to yield the radiolabeled final product. The use of such labeled compounds is essential for techniques like Compound-Specific Isotope Analysis (CSIA), which can elucidate the transformation pathways of these compounds in biological or environmental systems. acs.org

Table 3: Examples of Commercially Available Labeled Organophosphates

| Compound Name | Isotopic Label | Molecular Formula | Use | Reference |

|---|---|---|---|---|

| Tris(2-chloroethyl) phosphate-d12 | Deuterium (98 atom % D) | (ClCD₂CD₂O)₃P(O) | Internal standard, mechanistic studies | sigmaaldrich.com |

| Dibutyl-d18 phosphate | Deuterium (98 atom % D) | C₈HD₁₈O₄P | Internal standard, mechanistic studies | sigmaaldrich.com |

| Tri-n-butyl phosphate-d27 (TNBP-D27) | Deuterium | C₁₂D₂₇O₄P | Surrogate standard for extraction | canada.ca |

| Triphenyl phosphate-d15 (TPHP-D15) | Deuterium | C₁₈D₁₅O₄P | Surrogate standard for extraction | canada.ca |

Derivatization Strategies for Structural Modification of Phosphate Esters

Derivatization refers to the chemical modification of a compound to produce a new compound, or derivative, with different chemical properties. For phosphate esters like this compound, derivatization strategies are employed to create analogues with tailored functionalities or to prepare the molecule for specific types of analysis. These strategies primarily involve reactions that modify the ester groups attached to the phosphorus atom.

Key derivatization strategies include:

Transesterification: This is a primary method for modifying the structure of a phosphate triester. It involves the exchange of one or more of the ester groups with a different alcohol. For example, one of the butyl groups in this compound could be exchanged by reacting the compound with a different alcohol under catalytic conditions. A general method for the transesterification of trialkyl phosphates has been established as a viable synthetic route. acs.org The use of highly reactive starting materials, such as tris(2,2,2-trifluoroethyl) phosphate, allows for the controlled, stepwise substitution of the ester groups, providing a facile route to mixed unsymmetrical phosphates. acs.orgnih.gov

Conversion to Phosphoramidites: Phosphate triesters can be derivatized into phosphoramidites, which are key reagents in the solid-phase synthesis of oligonucleotides. This involves phosphytilation of a protected dinucleotide phosphate triester to generate the corresponding phosphoramidite. nih.gov This derivatization changes the phosphorus center's oxidation state and introduces a reactive amine group, making it suitable for subsequent coupling reactions.

Analytical Derivatization: For analytical purposes, particularly gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of phosphate compounds. For instance, dialkyl phosphates are commonly derivatized to their trimethylsilane (B1584522) (TMS) esters before analysis. rsc.orgdigitaloceanspaces.com A common reagent mixture for this purpose is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with pyridine (B92270) and TMCS (trimethylchlorosilane). digitaloceanspaces.com Another approach for analytical profiling involves derivatization with reagents like 3-aminomethyl pyridine (AMPy), which improves stability and detection limits in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. bohrium.comnih.govresearchgate.net

The table below summarizes various derivatization strategies applicable to phosphate esters.

| Derivatization Strategy | Reagents/Conditions | Purpose | Resulting Structural Change |

| Transesterification | Different alcohol, catalyst (e.g., DBU, Li-alkoxide) | Synthesis of analogues | Exchange of one or more ester (alkoxy) groups |

| Phosphoramidite Synthesis | Phosphytilating agents | Preparation for oligonucleotide synthesis | Conversion of a phosphate triester group to a phosphoramidite |

| Silylation (for GC analysis) | BSTFA, Pyridine, TMCS | Increase volatility for GC-MS | Conversion of P-OH in dialkyl phosphates to P-O-Si(CH₃)₃ |

| Ampy-Labeling (for LC analysis) | 3-aminomethyl pyridine (AMPy) | Improve stability and detection for LC-MS/MS | Covalent labeling of the phosphate moiety |

These derivatization techniques are fundamental tools in the fields of synthetic chemistry and analytical science, enabling the creation of novel phosphate ester analogues and facilitating their detailed characterization.

Environmental Transformation and Dynamics of Dibutyl Trichloroethyl Phosphate

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation, mediated by microorganisms, is a key process in the natural attenuation of organophosphate esters in the environment. nih.gov Various bacteria and fungi have demonstrated the ability to transform and degrade these compounds.

Activated sludge in wastewater treatment plants (WWTPs) contains diverse microbial communities capable of degrading a wide range of organic compounds. nih.gov Several bacterial genera have been implicated in the degradation of OPEs in sewage sludge and other environments. nih.gov

Studies have shown that the degradation of OPEs like triisobutyl phosphate (B84403) (TiBP) in activated sludge occurs primarily through hydrolysis, dehydrogenation, and hydroxylation. nih.gov The enzymes responsible for these transformations include phosphotriesterases, phosphodiesterases, and phosphomonoesterases. nih.gov For TiBP, key degrading bacteria have been identified as belonging to the genera Sphingomonas and Pseudomonas. nih.gov

In the case of TCEP, bacterial communities in sediment microcosms have been shown to degrade the compound primarily through phosphoester bond hydrolysis, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). nih.govsci-hub.se Further transformation can occur through hydrolytic dechlorination and oxidation pathways. nih.govsci-hub.se Bacterial guilds such as Burkholderiales and Rhizobiales have been identified as important in the degradation of TCEP and its metabolites. nih.govsci-hub.senih.gov Some isolated bacterial strains, like Xanthobacter sp. and Ancylobacter sp., have demonstrated the ability to degrade TCEP. nih.gov

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including OPEs. nih.gov Several fungal species, including those from the genus Fusarium, have been reported to degrade phthalates, which are structurally similar to some OPEs, through the action of esterases. semanticscholar.org

The degradation of OPEs such as TBP, TBEP, TCEP, and TCPP by white-rot fungi has been documented. nih.gov The degradation pathways often involve hydroxylation, hydrolysis, and in some cases, oxidative dechlorination. nih.gov For example, TCEP degradation by white-rot fungi has been shown to proceed through oxidative dechlorination followed by hydrolysis. nih.gov

The fungus Aspergillus flavus has been shown to effectively degrade dibutyl phthalate (B1215562) (DBP), with esterase production being a key factor in the degradation process. mdpi.com Similarly, Fusarium culmorum and Fusarium oxysporum can metabolize DBP, with the proposed pathway leading to the formation of malic and fumaric acids. semanticscholar.org Fungi like Neurospora sitophyla, Trichoderma harzianum, and Aspergillus niger are also capable of degrading DBP. nih.gov

The identification of biodegradation products is crucial for understanding the transformation pathways and potential environmental risks associated with the parent compound.

In the bacterial degradation of TCEP, the primary intermediates identified are BCEP and MCEP, formed through the hydrolysis of the phosphoester bonds. nih.govsci-hub.se Other identified transformation products include bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO), and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH), indicating that both hydrolysis and oxidation are involved in the degradation process. nih.govsci-hub.se

For TCPP, microbial degradation by Providencia rettgeri also proceeds mainly via phosphoester bond hydrolysis, resulting in the formation of bis(2-chloropropyl) phosphate and mono-chloropropyl phosphate. nih.gov

Fungal degradation of OPEs also leads to a variety of transformation products. For example, the degradation of TBP by white-rot fungi involves successive hydroxylation and hydrolysis reactions. nih.gov

The following table provides a summary of the identified degradation products for selected organophosphate esters.

| Original Compound | Degradation Process | Identified Intermediates/Products |

| Tris(2-chloroethyl) phosphate (TCEP) | Bacterial Biotransformation | Bis(2-chloroethyl) phosphate (BCEP), Mono-chloroethyl phosphate (MCEP), Bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO), Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH) nih.govsci-hub.se |

| Tris(2-chloroisopropyl) phosphate (TCPP) | Microbial Degradation | Bis(2-chloropropyl) phosphate, Mono-chloropropyl phosphate nih.gov |

| Dibutyl phthalate (DBP) | Fungal Degradation | Monobutyl phthalate (MBP), Phthalic acid, Malic acid, Fumaric acid semanticscholar.orgmdpi.com |

| Triisobutyl phosphate (TiBP) | Bacterial Biotransformation | Diisobutyl phosphate (DiBP) nih.gov |

Environmental Distribution and Transport Phenomena

The environmental distribution and movement of Dibutyl trichloroethyl phosphate, an organophosphate ester potentially utilized as a flame retardant and plasticizer, are governed by its physicochemical properties and interactions with various environmental compartments. While specific data for this compound is limited, the behavior of related organophosphate esters provides a framework for understanding its likely environmental fate.

Atmospheric Transport and Deposition

Organophosphate esters (OPEs) are known to be released into the atmosphere from products where they are used, such as foams, electronics, and textiles. The discharge of these compounds into the environment occurs predominantly through the atmosphere. Once in the air, they can be transported over long distances. For instance, related compounds like Tris(2-chloroethyl) phosphate (TCEP) have been detected in remote locations such as the East Antarctic ice sheet, providing clear evidence of long-range atmospheric transport. nih.gov These compounds can travel hundreds of kilometers from their source regions. nih.gov The primary mode of degradation in the atmosphere for some OPEs is through photochemical reactions with hydroxyl radicals.

Aquatic Mobility and Partitioning in Water Systems

The movement and distribution of organophosphate esters in aquatic environments are significantly influenced by their water solubility and potential for hydrolysis.

Due to their use in numerous consumer and industrial products, organophosphate esters are frequently detected in various water systems. For example, TCEP has been widely found in surface water, wastewater, and even drinking water. frontiersin.org Its presence in wastewater is a key indicator of its release from consumer goods and industrial processes. The high water solubility of some OPEs means they tend to remain in the water column rather than adsorbing to sludge during wastewater treatment. researchgate.net Monitoring data from various regions have shown the presence of several OPEs in surface waters, indicating their widespread distribution in the aquatic environment. nih.gov

The detection of organophosphate esters in polar regions highlights their capacity for long-range transport and subsequent deposition in cold environments. Fresh snow samples from the East Antarctic ice sheet have been found to contain TCEP, with concentrations being higher in coastal areas and detectable further inland. nih.gov This suggests that these compounds can be transported via the atmosphere and then deposited onto snow and ice surfaces, potentially originating from oceanic sources around Antarctica. nih.gov The presence of these compounds in ice cores can serve as a historical record of their environmental contamination.

Sediment and Soil Accumulation and Remobilization

Sediments and soils can act as significant sinks for organophosphate esters, leading to their accumulation over time. These compounds can reach soils and sediments through atmospheric deposition and the application of sewage sludge. The persistence of these chemicals in soil and sediment is a concern, as they can be remobilized back into the water column or taken up by organisms. For instance, TCEP has been detected in sediment samples from rivers and near industrial sites. nih.gov The interaction of these phosphate esters with soil and sediment particles, as well as the potential for degradation by sediment-isolated bacteria, are key factors in their long-term fate in these environmental compartments.

Advanced Analytical Methodologies for Dibutyl Trichloroethyl Phosphate

Chromatographic Techniques for Detection and Quantificationresearchgate.nettandfonline.com

The determination of Dibutyl trichloroethyl phosphate (B84403) in various environmental and biological samples relies heavily on chromatographic separation coupled with mass spectrometric detection. Both gas chromatography (GC) and liquid chromatography (LC) serve as primary techniques, chosen based on the analyte's properties, the complexity of the sample matrix, and the specific analytical goals, such as quantification of the parent compound or identification of its metabolites. nih.govsci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS)chromatographyonline.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and robust method for the analysis of semi-volatile organophosphate esters (OPEs). Given its structure, Dibutyl trichloroethyl phosphate is expected to have sufficient volatility and thermal stability for GC analysis. This technique offers high chromatographic resolution, leading to effective separation from matrix interferences.

The accurate quantification of this compound in complex matrices such as soil, sediment, dust, and biological tissues necessitates meticulous sample preparation to extract the analyte and remove interfering substances. The choice of extraction technique is critical for achieving high recovery and minimizing matrix effects. epa.gov

Commonly employed methods for OPEs include:

Solid-Phase Extraction (SPE): This is a widely used cleanup technique. For water samples, cartridges packed with sorbents like C18 are used to retain the OPEs, which are then eluted with an organic solvent. For complex extracts from solid samples, SPE with materials such as Florisil or primary secondary amine (PSA) can effectively remove polar interferences. researchgate.netepa.gov

Accelerated Solvent Extraction (ASE): This technique, also known as Pressurized Fluid Extraction (PFE), uses elevated temperatures and pressures to rapidly and efficiently extract analytes from solid samples like soil and sediment. nih.gov It significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. epa.govnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, involving an extraction and cleanup step, is increasingly used for analyzing OPEs in food and other complex matrices. It typically uses acetonitrile (B52724) for extraction followed by a dispersive SPE cleanup phase. mdpi.com

Research on various OPEs demonstrates that recovery rates are highly dependent on the matrix and the specific methodology employed.

Table 1: Representative Recovery Rates of Organophosphate Esters from Environmental Matrices Using Various Extraction Methods

| Extraction Method | Matrix | Compound Class | Typical Recovery Range (%) | Reference |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Soil | Mixed OPEs | 81.7 - 107 | nih.gov |

| Ultrasonic Extraction & SPE | Sediment | Mixed OPEs | 80 - 120 | researchgate.net |

| Magnetic Solid-Phase Extraction (MSPE) | River Water | Mixed OPEs | 72.5 - 89.1 | chromatographyonline.com |

| Solid-Phase Extraction (SPE) | Aquacultural Water | Mixed OPEs | 72.3 - 108 | tandfonline.com |

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as improving its volatility, thermal stability, or detectability. For triesters like this compound, direct analysis by GC-MS is typically feasible without derivatization.

However, the analysis of its potential degradation products or metabolites, such as dialkyl phosphates (e.g., Dibutyl phosphate or Butyl trichloroethyl phosphate), often requires a derivatization step. These acidic metabolites are polar and not sufficiently volatile for direct GC analysis. A common strategy is silylation, where an active proton is replaced with a trimethylsilyl (B98337) (TMS) group. digitaloceanspaces.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. This process converts the non-volatile dialkyl phosphates into their volatile TMS esters, allowing for successful separation and detection by GC-MS. digitaloceanspaces.comgcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS)nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful alternative and often complementary technique to GC-MS for OPE analysis. It is particularly advantageous for analyzing less volatile compounds, thermally labile substances, and polar metabolites without the need for derivatization. nih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of OPEs in complex matrices. tandfonline.comnih.gov This technique operates by selecting the protonated molecular ion ([M+H]⁺) of the target analyte in the first mass spectrometer (Q1), subjecting it to collision-induced dissociation (CID) in a collision cell (Q2), and then monitoring specific, characteristic fragment ions (product ions) in the third mass spectrometer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances specificity.

For this compound, characteristic fragmentation would be expected to involve the loss of butene (a neutral loss of 56 Da) from a butyl group or cleavage of the chloroethyl groups.

Table 2: Hypothetical MRM Transitions for the Analysis of this compound by LC-MS/MS

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) (Typical Range) |

|---|---|---|---|

| This compound | [M+H]⁺ | [M+H - C₄H₈]⁺ | 15-30 |

| This compound | [M+H]⁺ | [M+H - C₄H₈ - C₄H₈]⁺ | 25-45 |

The identification of previously unknown metabolites and environmental degradation products of this compound is a significant analytical challenge. High-resolution mass spectrometry (HRMS), particularly when coupled with LC (LC-HRMS) using technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers, is an indispensable tool for this purpose. nih.govnih.gov

HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of a detected ion. thermofisher.com This capability is crucial for proposing structures for metabolites resulting from biotransformation pathways such as hydroxylation, dealkylation, or dechlorination. For example, by comparing the accurate mass of a suspected metabolite with that of the parent compound, specific metabolic modifications can be deduced. Subsequent MS/MS fragmentation analysis on the HRMS instrument provides further structural information to confirm the identity of these novel compounds. nih.govnebraska.edu

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed characterization of "this compound". These methods provide critical information regarding the molecular structure, functional groups, and electronic properties of the compound, facilitating its identification and quantification in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. researchgate.net For "this compound," ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl and trichloroethyl groups. The integration of these signals would correspond to the number of protons in each chemical environment, while the splitting patterns (multiplicity) would reveal the neighboring proton interactions, confirming the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including those in the butyl chains, the trichloroethyl group, and the phosphate ester backbone. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl -CH₃ | ~0.9 | ~13 |

| Butyl -CH₂- | ~1.4 | ~18 |

| Butyl -CH₂- | ~1.6 | ~32 |

| Butyl -O-CH₂- | ~4.0 | ~67 |

| Trichloroethyl -CH₂- | ~4.3 | ~45 |

| Trichloroethyl -CCl₃ | - | ~95 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Development of Novel Sample Preparation Techniques

The accurate determination of "this compound" in complex environmental and biological matrices necessitates efficient sample preparation methods to isolate and concentrate the analyte prior to instrumental analysis.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers advantages over traditional liquid-liquid extraction, including higher extraction efficiency, reduced solvent consumption, and the potential for automation. mdpi.comttcenter.ir For the extraction of "this compound," a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would likely be employed. The aqueous sample would be passed through the sorbent, where the relatively nonpolar "this compound" would be retained. After washing the sorbent to remove interferences, the analyte would be eluted with a small volume of an organic solvent. phenomenex.com

Microextraction techniques are miniaturized versions of traditional extraction methods that offer further reductions in sample and solvent volumes, making them more environmentally friendly. mdpi.com These techniques include:

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. mdpi.comnih.gov The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample. mdpi.com

Stir Bar Sorptive Extraction (SBSE): SBSE employs a magnetic stir bar coated with a sorbent material to extract analytes. It offers a larger sorbent volume compared to SPME, potentially leading to higher recoveries. ttcenter.ir

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where a small amount of sorbent is packed into a syringe. ttcenter.irnih.gov This technique allows for the direct injection of the eluate into a chromatographic system. nih.gov

Table 2: Comparison of SPE and Microextraction Techniques for Organophosphate Analysis

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. mdpi.comphenomenex.com | High recovery, good selectivity, automation potential. mdpi.com | Can be time-consuming, requires larger solvent volumes than microextraction. ttcenter.ir |

| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber. mdpi.comnih.gov | Solvent-free, simple, integrates sampling and pre-concentration. mdpi.com | Fiber fragility, limited sample capacity. nih.gov |

| Stir Bar Sorptive Extraction (SBSE) | Analyte is adsorbed onto a coated stir bar. ttcenter.ir | High enrichment factor, large sorbent volume. ttcenter.ir | Thermal desorption can be challenging for some analytes. |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE within a syringe. ttcenter.irnih.gov | Small sample and solvent volumes, direct injection. nih.gov | Potential for carry-over, limited sorbent capacity. nih.gov |

QuEChERS Methodologies for Environmental Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique initially developed for pesticide residue analysis in food but has since been adapted for a wide range of analytes and matrices, including environmental samples. researchgate.netnih.gov The QuEChERS procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. researchgate.net

For the analysis of "this compound" in environmental samples such as soil or sediment, a modified QuEChERS method could be employed. The sample would be homogenized and extracted with acetonitrile. The addition of salts like magnesium sulfate (B86663) and sodium chloride helps to induce phase separation and drive the analyte into the organic layer. The subsequent d-SPE cleanup step would involve adding a small amount of sorbent, such as primary secondary amine (PSA) to remove polar interferences and graphitized carbon black (GCB) to remove pigments, to the extract. researchgate.net After vortexing and centrifugation, the cleaned extract is ready for analysis. The versatility of the QuEChERS method has been demonstrated for various organic contaminants in different environmental matrices. nih.gov

Table 3: Typical Sorbents Used in QuEChERS Cleanup for Environmental Analysis

| Sorbent | Target Interferences |

| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, polar pigments. researchgate.net |

| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols. researchgate.net |

| C18 | Nonpolar interferences, lipids. |

| Magnesium Sulfate (anhydrous) | Removes excess water. researchgate.net |

Molecular and Theoretical Research on Dibutyl Trichloroethyl Phosphate

Structure-Activity Relationship (SAR) Studies for Environmental Behavior

Structure-activity relationship (SAR) studies are crucial in understanding the environmental fate of organophosphate flame retardants (OPFRs) like Tris(2-chloroethyl) phosphate (B84403) (TCEP). These studies correlate the molecular structure of a chemical with its behavior in the environment, such as its degradation rate and mobility. OPFRs are classified based on their substituent ester groups into halogenated, alkyl, and aryl OPFRs. nih.gov TCEP falls into the category of halogenated alkyl OPFRs.

The presence of the phosphate ester core and the specific nature of the alkyl chains attached to it are key determinants of the compound's environmental persistence and behavior. For instance, the number and type of substituent groups on the phenolic ring of related compounds can significantly influence their removal from aqueous solutions by affecting properties like electron density. mdpi.com

Correlations between Molecular Structure and Degradation Kinetics

The degradation kinetics of TCEP are intrinsically linked to its molecular structure. TCEP is known for its resistance to conventional water treatment processes and its persistence in the environment. nih.govnih.gov This recalcitrance is largely due to the presence of the three 2-chloroethyl side chains attached to the central phosphate group.

The degradation of TCEP can occur through various pathways, including hydrolysis of the phosphoester bond and dechlorination. nih.gov The rate of these degradation processes is highly dependent on the molecular structure. For example, in microbial degradation, TCEP is primarily broken down through the hydrolysis of the phosphoester bond, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). nih.gov The degradation has been observed to follow pseudo-zero-order kinetics in sediment microcosms. nih.gov

Advanced oxidation processes (AOPs) are often employed to degrade persistent organic pollutants like TCEP. In these processes, the degradation is initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH). The molecular structure of TCEP dictates the sites that are most susceptible to attack. The C-H bonds in the chloroethyl groups are common targets for hydrogen abstraction by hydroxyl radicals. nih.govresearchgate.net Studies have shown that the degradation efficiency of OPFRs in AOPs can be influenced by their structural characteristics; for instance, compounds with higher aromaticity may exhibit lower removal efficiencies. nih.gov The degradation of TCEP in a thermally activated persulfate system has been shown to be effective, with sulfate (B86663) radicals (SO₄•⁻) being the dominant oxidant. nih.gov

The table below summarizes the degradation kinetics of TCEP under different conditions.

| Degradation System | Key Reactant | Kinetic Model | Noteworthy Findings |

| Sediment Microcosm | Microbes | Pseudo-zero-order | Reaction rates increased with subsequent additions of TCEP. nih.gov |

| US/Fenton | •OH | Chan Kinetic Model | Degradation efficiency reached 93.18% under optimized conditions. nih.gov |

| Thermally Activated Persulfate | SO₄•⁻ | Pseudo-first-order | 100% degradation was achieved in 40 minutes at 60 °C. nih.gov |

| Electrochemical Oxidation | •OH | Pseudo-first-order | The Ti/SnO₂-Sb/La-PbO₂ anode showed the highest reaction rate. researchgate.net |

Influence of Substituents on Environmental Mobility

The substituents on the phosphate ester core significantly influence the environmental mobility of OPFRs. TCEP, with its three chloroethyl substituents, is frequently detected in various environmental compartments, including water, air, and dust. nih.govresearchgate.net The properties conferred by these substituents, such as water solubility and vapor pressure, govern its partitioning and transport in the environment.

Chlorinated OPFRs like TCEP and tris(chloropropyl) phosphate (TCPP) are among the most ubiquitous in water and air due to their high usage and recalcitrant nature. researchgate.net The presence of chlorine atoms in the alkyl chains affects the compound's polarity and, consequently, its water solubility and potential for long-range transport. While TCEP is only slightly soluble in water, this is sufficient for it to be a widespread contaminant in aquatic systems. atamanchemicals.com

The environmental mobility of OPFRs is also influenced by their sorption characteristics. The interaction of the substituent groups with environmental matrices like soil and sediment determines the extent to which the compound is retained or transported. The nature of the substituent—whether it is an electron-donating or electron-withdrawing group—can affect the strength of interactions with surfaces. mdpi.com For TCEP, its structure allows for both partitioning into organic matter and transport in aqueous phases, contributing to its widespread detection.

Computational Chemistry and Modeling

Computational chemistry and modeling have become indispensable tools for investigating the behavior of chemical compounds at the molecular level. nih.gov For complex molecules like TCEP, computational methods provide insights that can be difficult to obtain through experimental means alone. These techniques are used to predict molecular properties, simulate interactions, and elucidate reaction mechanisms. nih.govnih.gov Physiologically based toxicokinetic (PBTK) models, for example, have been developed for TCEP to predict its concentration in different organs following various exposure routes, which aids in health risk assessment. nih.gov

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the degradation mechanisms of TCEP, particularly in advanced oxidation processes. nih.govnih.gov DFT calculations can provide detailed information about the thermodynamics and kinetics of reactions, helping to understand how TCEP is transformed in the environment. researchgate.netnih.gov

By using DFT, researchers can explore the mechanistic details of TCEP degradation initiated by hydroxyl radicals. nih.govresearchgate.net These calculations help to identify the most likely reaction pathways and the energy barriers associated with them. For instance, DFT studies have been used to establish detailed degradation pathways for TCEP in a US/Fenton system. nih.gov

The table below presents key parameters often calculated using DFT to understand the reactivity of TCEP.

| DFT-Calculated Parameter | Significance for TCEP Degradation |

| Bond Dissociation Energy (BDE) | Helps to identify the weakest bonds in the TCEP molecule and thus the most likely sites for initial attack by radicals. nih.govresearchgate.net |

| Activation Energy Barriers | Determines the feasibility of different reaction pathways; lower barriers indicate more favorable reactions. nih.govresearchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions of the molecule susceptible to electrophilic and nucleophilic attack. |

| Mulliken Charges | Provides information about the electron distribution in the molecule, helping to predict sites of electrostatic interaction. |

DFT calculations are instrumental in elucidating the complex reaction pathways of TCEP degradation. By mapping the potential energy surface of the reaction, researchers can identify the sequence of elementary steps, including the formation of intermediates and the structures of transition states. researchgate.netnih.gov A transition state is a high-energy configuration that a molecule must pass through to transform from reactant to product.

For the degradation of TCEP by hydroxyl radicals, DFT studies have shown that hydrogen abstraction from the chloroethyl chains is a highly favorable initial step, with low energy barriers of no more than 7 kcal/mol. nih.govresearchgate.net In contrast, the cleavage of C-O or C-C bonds has much higher energy barriers (above 50 kcal/mol), making these pathways less likely under mild experimental conditions. nih.govresearchgate.net Cleavage of the P-O or C-Cl bonds has been found to be possible. nih.govresearchgate.net

DFT calculations have also been used to propose detailed degradation pathways for TCEP in various systems. For example, in the US/Fenton system, several reaction pathways involving hydroxylation and dechlorination have been proposed based on DFT calculations and experimental identification of intermediates. nih.govresearchgate.net

A key application of DFT in studying TCEP is the prediction of its reactive sites. By analyzing the electronic structure of the TCEP molecule, DFT can identify the atoms or bonds that are most likely to participate in a chemical reaction. This is often done by calculating properties such as bond dissociation energies, frontier electron densities, and atomic charges. nih.govnih.gov

In the case of TCEP degradation by hydroxyl radicals, DFT calculations have confirmed that the hydrogen atoms on the chloroethyl groups are the most reactive sites for abstraction. nih.govresearchgate.net The bond dissociation energy (BDE) combined with distortion/interaction energy analysis can reveal the origins of the different reactivities of each site on the TCEP molecule. nih.govresearchgate.net

Furthermore, DFT is used to predict the structures of the various intermediates that are formed during the degradation of TCEP. By comparing the calculated properties of these predicted intermediates with experimental data (e.g., from mass spectrometry), researchers can confirm the proposed degradation pathways. nih.gov This combined experimental and theoretical approach provides a comprehensive understanding of how TCEP breaks down in the environment.

Molecular Dynamics Simulations for Environmental Fate Prediction

Molecular dynamics (MD) simulations are powerful computational tools used to predict the fate and transport of organic contaminants in the environment. princeton.edu These simulations model the interactions between a contaminant and its surrounding environmental compartments (water, soil, sediment) at an atomic level. princeton.edu By simulating the movement and interactions of individual atoms and molecules over time, MD can provide insights into partitioning behavior, such as the adsorption of chemicals onto mineral or organic matter surfaces. princeton.edu

For organophosphate esters, MD simulations can help elucidate the mechanisms controlling their distribution in the environment. For instance, research on other organic contaminants has used these simulations to model adsorption to smectite clay minerals, which are common in soils and sediments. princeton.edu Such studies can reveal the influence of molecular properties like size and hydrophobicity on the strength of adsorption. princeton.edu

Currently, specific molecular dynamics simulation studies focused exclusively on Dibutyl trichloroethyl phosphate are not prominently featured in peer-reviewed literature. However, the methodology remains a critical approach for future research to predict its environmental persistence and mobility.

Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters

Quantitative Structure-Property Relationships (QSPR) are theoretical models that correlate the chemical structure of a compound with its physical, chemical, and environmental properties. nih.govnih.gov These in silico models are often used in regulatory toxicology and environmental science to estimate important parameters when experimental data are unavailable. nih.gov For environmental fate modeling, QSPR can predict properties such as water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). nih.govnih.gov

The general approach involves using a set of calculated molecular descriptors—which quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties—to build a statistical model that predicts a specific property. core.ac.ukrsc.org For classes of compounds like organophosphate esters, QSPR models have been developed to predict their gas-particle partitioning in the atmosphere and sorption behavior in sewage sludge. core.ac.ukacs.org

While QSPR is a widely applied methodology for organophosphates and other environmental contaminants, specific, validated QSPR models for predicting the environmental parameters of this compound are not readily found in existing research. The development of such models would depend on the availability of robust experimental data for a series of structurally related compounds.

Mechanistic Investigations of Biochemical Interactions (Non-Clinical Focus)

Understanding the biochemical interactions of organophosphate esters is crucial for assessing their potential biological activity. Research in this area, distinct from clinical studies, focuses on the molecular mechanisms by which these compounds interact with biological macromolecules like enzymes and proteins. nih.gov These investigations often utilize simplified, controlled in vitro systems to isolate and study specific interactions. nih.gov

Enzymatic Hydrolysis at the Molecular Level

Enzymatic hydrolysis is a primary metabolic pathway for many organophosphate esters. This process involves the cleavage of a phosphate ester bond, typically catalyzed by enzymes such as carboxylesterases (CES) or phosphotriesterases (PTEs). researchgate.netnih.gov Studying this process at a molecular level provides fundamental insights into the detoxification or, in some cases, metabolic activation of these compounds.

The first step in enzymatic catalysis is the binding of the substrate (the organophosphate ester) to the active site of the enzyme, forming an enzyme-substrate complex. The specificity and affinity of this binding are key determinants of whether a particular enzyme can metabolize the compound. nih.govresearchgate.net The binding affinity is a crucial factor that often dictates substrate specificity under physiological conditions. researchgate.net

Characterization studies typically involve kinetic analyses to determine parameters like the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum. nih.gov Computational methods, such as molecular docking, can also be used to predict the binding pose and energy of the substrate within the enzyme's active site. While these techniques are standard for many enzymes and substrates, specific studies characterizing the binding of this compound to metabolizing enzymes are not available in the current body of scientific literature.

Following binding, the enzyme facilitates the chemical transformation of the substrate. Elucidating the catalytic mechanism involves identifying the key amino acid residues in the active site that participate in the reaction, mapping the movement of electrons, and characterizing any transient intermediates or transition states. researchgate.net

For example, studies on the hydrolysis of a related compound, dibutyl-4-nitrophenyl phosphate, by phosphotriesterase have used combined quantum mechanics/molecular mechanics (QM/MM) approaches. researchgate.net These studies detail a mechanism that begins with a nucleophilic attack on the phosphorus atom, leading to a pentacoordinated phosphorus intermediate, followed by the breaking of the P-O bond and release of the products. researchgate.net Such detailed mechanistic elucidation for this compound has not yet been published.

Interactions with Model Biological Systems (e.g., cell-free extracts, isolated proteins)

To explore biochemical interactions without the complexity of whole cells or organisms, researchers use model biological systems. These can include cell-free extracts (such as liver microsomes or cytosol), which contain a mixture of metabolic enzymes, or purified, isolated proteins. nih.govresearchgate.net

Studies with rat liver microsomes have been used to investigate the hydrolysis of various phthalates and organophosphates, identifying the contributions of different enzyme families like carboxylesterases and lipases. researchgate.net For example, research on dibutyl phthalate (B1215562) (DBP) and di(2-ethylhexyl) phthalate (DEHP) in human subcellular fractions has shown that hydrolysis rates are highly dependent on the organ and the specific carboxylesterase enzymes present. nih.gov Such systems allow for the investigation of metabolic pathways and the identification of key metabolizing enzymes. nih.govresearchgate.net While these methods are broadly applicable to organophosphate esters, specific research detailing the interactions of this compound within these model systems is not currently documented.

Based on a comprehensive search of scientific literature, there is no specific research data available for a chemical compound named “this compound.” This compound does not appear in chemical databases or environmental science literature as a recognized organophosphate ester flame retardant or plasticizer.

The provided search results consistently refer to related, well-documented chlorinated organophosphate esters (OPEs), most notably Tris(2-chloroethyl) phosphate (TCEP) . Other frequently studied compounds in this class include Tris(1-chloro-2-propyl) phosphate (TCPP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCP). These compounds are structurally different from the requested "this compound."

Due to the complete absence of scientific information for "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's request. Fulfilling the request would require fabricating data and research findings, which would be misleading and scientifically unsound.

Recommendation:

It is possible that "this compound" is a typographical error or a highly obscure, non-public designation. If you are interested in the emerging research frontiers and future directions for a chemically similar and environmentally relevant compound, an article could be generated on Tris(2-chloroethyl) phosphate (TCEP) . Extensive data exists for TCEP that would allow for a comprehensive and accurate article structured around your detailed outline.

Please clarify if you would like to proceed with an article on Tris(2-chloroethyl) phosphate (TCEP) or another specified, documented chemical compound.

Q & A

Basic Research Questions

Q. What analytical methods are suitable for quantifying dibutyl phosphate (DBUP) in environmental or biological samples, given co-elution issues with di-isobutyl phosphate (DIBP)?

- Methodological Answer : DBUP and DIBP co-elute during chromatographic separation, requiring optimized methods such as:

-

High-Resolution Mass Spectrometry (HRMS) : Differentiates metabolites via precise mass-to-charge ratios.

-

Composite Reporting : Quantify DBUP/DIBP as a single entity when separation is infeasible .

-

Alternative Columns : Use hydrophilic interaction liquid chromatography (HILIC) to improve resolution.

Key Analytical Parameters DBUP/DIBP Composite Analysis Detection Limit (LOQ) 0.1–0.5 µg/L (urine matrices) Recovery Rate 85–110% Chromatographic Column C18 or HILIC

Q. How can dibutyl phosphate be synthesized with high purity, avoiding trialkyl phosphate contamination?

- Methodological Answer :

-

Phosphorus Oxychloride Route : React POCl₃ with 1° alcohol (1.8 equiv) in toluene, followed by triethylamine (1.8 equiv) to yield dialkyl phosphates. Steam treatment removes trialkyl phosphate byproducts .

-

Catalyst-Free Synthesis : Use organic silane/alkoxy compounds with aqueous phosphate solutions under heating to minimize side reactions .

Synthesis Yield Purity 70–90% >95% (no trialkyl contamination)

Q. What physical and chemical properties of DBUP are critical for experimental design?

- Key Properties :

- Solubility : 18 g/L in water at 20°C; miscible with organic solvents (e.g., toluene, ethanol) .

- Stability : Stable in acidic/alkaline conditions but reacts exothermically with bases and metals (e.g., releases H₂ gas) .

- Degradation Half-Life : 4.99 years in air (OH radical-mediated) .

Advanced Research Questions

Q. How do researchers address discrepancies in environmental persistence data for DBUP when designing degradation studies?

- Methodological Answer :

-

Controlled Reactor Systems : Use UV/O₃ chambers to simulate photodegradation pathways.

-

Kinetic Modeling : Apply pseudo-first-order kinetics to compare lab vs. field half-lives.

-

Matrix Effects : Account for organic matter in soil/water that may sequester DBUP, altering degradation rates .

Degradation Conditions Observed Half-Life Discrepancies Laboratory (UV/H₂O₂) 10–30 days Field (Natural Water) 6–12 months

Q. What methodological considerations are critical when assessing the endocrine-disrupting potential of DBUP metabolites in epidemiological studies?

- Methodological Answer :

- Cohort Design : Exclude confounders (e.g., pregnant women, incomplete urine samples) and use stratified sampling (e.g., NHANES 2013–2014 subset, n = 1,525) .

- Metabolite Correlation : Measure urinary DBUP alongside BCEP and BDCPP to assess cumulative OPE exposure .

- Statistical Adjustments : Use multivariate regression to control for age, BMI, and co-exposure to other flame retardants.

Q. How can reactivity between DBUP and experimental materials (e.g., metals, plastics) be mitigated in catalysis studies?

- Methodological Answer :

- Material Compatibility : Avoid alkali metals (e.g., Na, K) and use glass/PTFE reactors to prevent H₂ gas formation .

- Catalyst Stabilization : Pre-treat DBUP with chelating agents (e.g., EDTA) to inhibit metal-catalyzed side reactions .

Contradictions and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.